1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158307-50-6
VCID: VC7166192
InChI: InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15;/h2-5,12H,6-9,14H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.76

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride

CAS No.: 1158307-50-6

Cat. No.: VC7166192

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.76

* For research use only. Not for human or veterinary use.

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride - 1158307-50-6

Specification

CAS No. 1158307-50-6
Molecular Formula C13H19ClN2O
Molecular Weight 254.76
IUPAC Name (4-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride
Standard InChI InChI=1S/C13H18N2O.ClH/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15;/h2-5,12H,6-9,14H2,1H3;1H
Standard InChI Key VLOGVAKRGAOZFX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride has the molecular formula C₁₃H₁₉ClN₂O, with a molecular weight of 254.756 g/mol . The structure consists of a piperidine ring substituted at the 1-position with a 4-methylbenzoyl group and at the 4-position with an amine group, which is protonated as a hydrochloride salt (Figure 1). The exact mass of the compound is 254.119 g/mol, and its topological polar surface area (PSA) is 46.33 Ų, indicating moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₂O
Molecular Weight254.756 g/mol
Exact Mass254.119 g/mol
Topological PSA46.33 Ų
LogP (Partition Coeff.)2.998
HS Code2933399090

Synthesis and Manufacturing

Cyanohydrin Intermediate Approach

A patent by Google Patents (US20040171837A1) outlines a four-step synthesis for 4-methylamino-4-phenylpiperidine, which shares structural similarities with the target compound . Adapting this method, the synthesis could involve:

  • Formation of a cyanohydrin intermediate from 1-benzyl-4-piperidone using potassium cyanide .

  • Reaction with a protected amine (e.g., N-benzylmethylamine) to yield a 4-cyano-4-alkylaminopiperidine intermediate .

  • Grignard reaction with a methylbenzoyl-containing organomagnesium reagent to introduce the 4-methylbenzoyl group .

  • Deprotection and salt formation via catalytic hydrogenation or acid treatment to yield the hydrochloride salt .

Key Reaction Conditions

  • Step 1: Conducted in toluene/water at 45°C with potassium cyanide .

  • Step 2: Requires anhydrous magnesium sulfate to absorb water, facilitating the amine reaction .

  • Step 3: Phenylmagnesium bromide in toluene/methyl tert-butyl ether at 15°C .

  • Step 4: Hydrogenation over Pd/C catalyst in methanol/water .

Challenges in Industrial Scaling

The patent highlights challenges in industrial applications, such as prolonged reaction times (e.g., three-day refluxes) and the use of moisture-sensitive reagents like phenyllithium . These issues may also apply to the synthesis of 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride, necessitating optimized protocols for large-scale production.

Physicochemical Properties

Solubility and Stability

Future Perspectives

Research Priorities

  • Pharmacological Profiling: Evaluate affinity for NK₁, NK₂, and NK₃ receptors.

  • Synthetic Optimization: Develop one-pot reactions to reduce step count and improve yield.

  • Stability Studies: Assess degradation pathways under accelerated storage conditions.

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